2'-F-Bz-dC Phosphoramidite
CAS No.: 161442-19-9
Cat. No.: VC21308986
Molecular Formula: C46H51FN5O8P
Molecular Weight: 851.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161442-19-9 |
---|---|
Molecular Formula | C46H51FN5O8P |
Molecular Weight | 851.9 g/mol |
IUPAC Name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Standard InChI | InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |
Standard InChI Key | CKKJPMGSTGVCJJ-GNUWXFRUSA-N |
Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
2'-F-Bz-dC Phosphoramidite, identified by CAS Number 161442-19-9, is formally known as N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[2-cyanoethyl N,N-Bis(1-methylethyl)phosphoramidite] . Its systematic IUPAC name is N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide . The compound is also referred to as DMT-2'-Fluoro-dC(Bz) Phosphoramidite in some literature and commercial sources .
Chemical Structure and Composition
The molecular structure of 2'-F-Bz-dC Phosphoramidite features several key functional groups designed for specific purposes in oligonucleotide synthesis:
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A cytidine nucleobase with a benzoyl protecting group at the N4 position
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A ribose sugar with a fluorine atom at the 2' position
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A 5'-O-dimethoxytrityl (DMT) protecting group for controlled synthesis
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A 3'-phosphoramidite group enabling coupling reactions
The molecular formula is C46H51FN5O8P with a corresponding molecular weight of 851.9 g/mol .
Physical and Chemical Properties
Key Physical Parameters
The compound is typically available as a powder with specific physical properties as detailed in Table 1:
Table 1: Physical and Chemical Properties of 2'-F-Bz-dC Phosphoramidite
Solubility and Solution Preparation
Preparing solutions of 2'-F-Bz-dC Phosphoramidite requires specific consideration of solvent compatibility and concentration. Table 2 provides guidance for solution preparation in DMSO:
Table 2: Solution Preparation Guide for 2'-F-Bz-dC Phosphoramidite
Desired Concentration | Amount of DMSO Required per Compound Weight | |
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1 mg | 5 mg | |
1 mM | 1.1738 mL | 5.8692 mL |
5 mM | 0.2348 mL | 1.1738 mL |
10 mM | 0.1174 mL | 0.5869 mL |
For optimal dissolution, it is recommended to heat the container to 37°C and use ultrasonic bath treatment to enhance solubility .
Applications in Nucleic Acid Research
Oligonucleotide Synthesis
The primary application of 2'-F-Bz-dC Phosphoramidite is in the synthesis of modified oligonucleotides, particularly oligoribonucleotides . This compound serves as a building block in solid-phase synthesis using standard phosphoramidite chemistry protocols on automated DNA/RNA synthesizers.
The 2'-fluoro modification significantly influences the properties of the resulting oligonucleotides:
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Enhanced resistance to nuclease degradation
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Altered thermal stability and binding affinity
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Modified structural conformation of the oligonucleotide backbone
These properties make 2'-fluoro-modified oligonucleotides valuable for applications requiring increased stability in biological environments, such as in vitro and in vivo research applications, diagnostic assays, and therapeutic development .
Structural Studies and Research Applications
Structural research involving 2'-F-Bz-dC Phosphoramidite has provided valuable insights into nucleic acid conformations and properties. Notably, Reif et al. conducted comprehensive structural comparisons between oligoribonucleotides and their 2'-deoxy-2'-fluoro analogs using heteronuclear NMR spectroscopy . These studies illuminate how the 2'-fluoro modification affects:
Such structural insights have guided the rational design of modified oligonucleotides for various applications in molecular biology and biomedicine.
Therapeutic Applications
Antiviral Development
2'-F-Bz-dC Phosphoramidite plays a significant role in the synthesis of modified oligonucleotides designed to function as antiviral agents . The resulting fluorinated oligonucleotides can be engineered to:
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Target viral genomic sequences
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Inhibit viral replication through antisense mechanisms
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Interfere with viral protein synthesis
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Demonstrate enhanced resistance to degradation in biological systems
These properties make 2'-fluoro-modified oligonucleotides promising candidates for antiviral therapeutic development with potentially improved efficacy profiles compared to unmodified counterparts.
Cancer Therapeutics
Another emerging application involves the synthesis of antisense oligonucleotides incorporating 2'-fluoro modifications and phosphorothioate backbones . These modified oligonucleotides can be designed to:
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Target specific oncogene expression
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Induce apoptosis in cancer cells
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Demonstrate improved cellular uptake
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Resist enzymatic degradation, prolonging biological half-life
The combination of 2'-fluoro modification with phosphorothioate linkages creates highly stable antisense agents with enhanced therapeutic potential for various cancer indications.
Current Research and Future Perspectives
Recent Research Findings
The incorporation of 2'-fluoro modifications into oligonucleotides continues to be an active area of research with emerging applications. Current evidence suggests several advantages of these modifications:
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Increased binding affinity to complementary RNA sequences
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Enhanced nuclease resistance compared to unmodified nucleic acids
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Altered pharmacokinetic properties beneficial for therapeutic applications
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Structural characteristics that can be leveraged for specific molecular interactions
These properties have positioned 2'-fluoro-modified oligonucleotides as valuable tools in both basic research and applied biomedical sciences.
Future Applications and Development Trends
Based on current research trajectories, several promising future applications for 2'-F-Bz-dC Phosphoramidite and resulting 2'-fluoro-modified oligonucleotides can be anticipated:
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Development of more effective antisense therapeutics with improved pharmacological properties
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Design of nuclease-resistant aptamers for diagnostic and therapeutic applications
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Creation of stable small interfering RNA (siRNA) molecules for RNA interference applications
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Advanced structural studies exploring RNA-protein interactions
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Novel diagnostic probes with enhanced stability in complex biological samples
As nucleic acid-based therapeutics gain more traction in clinical applications, the importance of modified building blocks like 2'-F-Bz-dC Phosphoramidite will likely continue to grow.
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